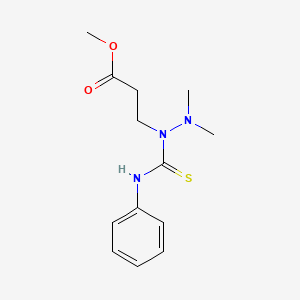
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether is a complex organic compound that belongs to the class of alkaloid cardenolides. These compounds are known for their cardiotonic and antiarrhythmic properties. The combination of strophanthidine and ajmaline in this compound aims to harness the beneficial effects of both molecules, making it a subject of interest in medicinal chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of strophanthidine-19-carbonic acid-ajmaline bromide methyl ether involves multiple steps. Initially, strophanthidine is acylated with bromoacetyl bromide to form an intermediate haloacetyl derivative. This intermediate is then reacted with ajmaline, which selectively reacts at the N(b) atom due to its increased reactivity . The final product is obtained by methylation of the resulting compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques such as chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different pharmacological properties, making them useful for further research .
Wissenschaftliche Forschungsanwendungen
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological membranes.
Medicine: Explored for its potential as a cardiotonic and antiarrhythmic agent.
Wirkmechanismus
The mechanism of action of strophanthidine-19-carbonic acid-ajmaline bromide methyl ether involves its interaction with sodium channels in cardiac cells. Ajmaline, a component of the compound, is known to block sodium channels, thereby altering the shape and threshold of cardiac action potentials. This results in its antiarrhythmic effects . The strophanthidine component enhances cardiotonic activity by promoting calcium ion binding to biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ajmaline: A well-known antiarrhythmic agent.
Strophanthidin: A cardiotonic glycoside.
Digitoxigenin: Another cardiotonic glycoside with similar properties.
Uniqueness
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether is unique due to its combined cardiotonic and antiarrhythmic properties. The presence of both strophanthidine and ajmaline in a single molecule allows it to exert dual effects, making it more effective in treating certain cardiac conditions compared to its individual components .
Eigenschaften
CAS-Nummer |
83036-86-6 |
|---|---|
Molekularformel |
C67H88Br2N4O11 |
Molekulargewicht |
1285.2 g/mol |
IUPAC-Name |
[16-[2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetyl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetate;dibromide |
InChI |
InChI=1S/C67H88N4O11.2BrH/c1-7-36-38-25-46-57-65(42-13-9-11-15-44(42)68(57)5)27-48(54(38)59(65)75)70(46,61(36)77)30-52(73)81-35-19-21-63(3)34(24-35)17-18-41-40(63)20-22-64(4)56(33-23-51(72)80-32-33)50(29-67(41,64)79)82-53(74)31-71-47-26-39(37(8-2)62(71)78)55-49(71)28-66(60(55)76)43-14-10-12-16-45(43)69(6)58(47)66;;/h9-16,23,34-41,46-50,54-62,75-79H,7-8,17-22,24-32H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
BNHLNJNZDDKXHW-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C(C6)CCC8C7CCC9(C8(CC(C9C1=CC(=O)OC1)OC(=O)C[N+]12C3CC(C(C1O)CC)C1C2CC2(C3N(C3=CC=CC=C32)C)C1O)O)C)C)C1=CC=CC=C1N4C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


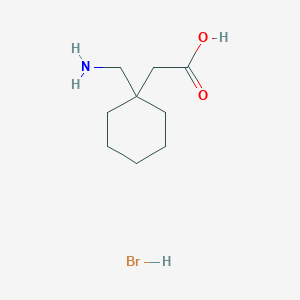
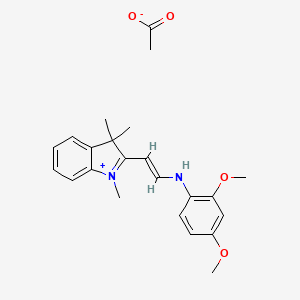

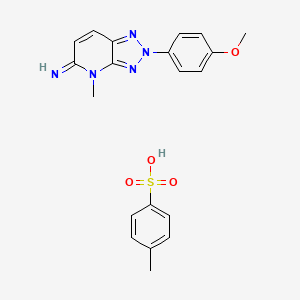
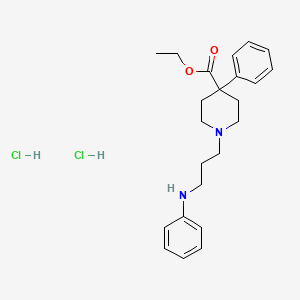
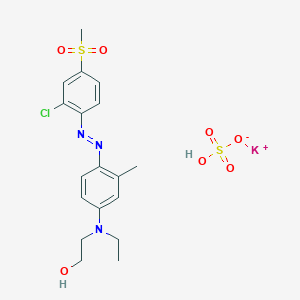

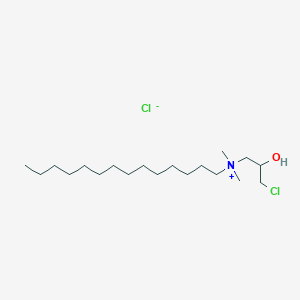



![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
